molecular formula C22H15Br2N3O2 B10911781 3,5-bis(3-bromophenyl)-1-(3-nitrobenzyl)-1H-pyrazole

3,5-bis(3-bromophenyl)-1-(3-nitrobenzyl)-1H-pyrazole

Cat. No.: B10911781
M. Wt: 513.2 g/mol
InChI Key: JEKKZAQYHWKZLV-UHFFFAOYSA-N
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Description

3,5-bis(3-bromophenyl)-1-(3-nitrobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of bromophenyl and nitrobenzyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3-bromophenyl)-1-(3-nitrobenzyl)-1H-pyrazole typically involves multi-step organic reactions. One possible route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of bromophenyl groups: Bromination of phenyl groups can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the nitrobenzyl group: This step may involve a nucleophilic substitution reaction where a nitrobenzyl halide reacts with the pyrazole intermediate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea.

Major Products

    Aminopyrazole: Formed by reduction of the nitro group.

    Substituted pyrazoles: Formed by nucleophilic substitution of bromine atoms.

Scientific Research Applications

3,5-bis(3-bromophenyl)-1-(3-nitrobenzyl)-1H-pyrazole may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic use.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-bis(3-bromophenyl)-1-(3-nitrobenzyl)-1H-pyrazole would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromophenyl and nitrobenzyl groups in 3,5-bis(3-bromophenyl)-1-(3-nitrobenzyl)-1H-pyrazole may impart unique chemical reactivity and biological activity, distinguishing it from other pyrazole derivatives.

Properties

Molecular Formula

C22H15Br2N3O2

Molecular Weight

513.2 g/mol

IUPAC Name

3,5-bis(3-bromophenyl)-1-[(3-nitrophenyl)methyl]pyrazole

InChI

InChI=1S/C22H15Br2N3O2/c23-18-7-2-5-16(11-18)21-13-22(17-6-3-8-19(24)12-17)26(25-21)14-15-4-1-9-20(10-15)27(28)29/h1-13H,14H2

InChI Key

JEKKZAQYHWKZLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=CC(=N2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br

Origin of Product

United States

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